5-(Azetidin-3-yl)pyrimidine hydrochloride
Overview
Description
5-(Azetidin-3-yl)pyrimidine hydrochloride is a chemical compound with the CAS Number: 1255531-16-8 . It has a molecular weight of 171.63 and its IUPAC name is 5-(3-azetidinyl)pyrimidine hydrochloride . It is a white to yellow solid and was first synthesized in 2010 by a group of researchers at AbbVie. This molecule is a potent, selective inhibitor of Bcl-2 family proteins and has shown promise in pre-clinical studies as a cancer therapy.
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 171.63 and its IUPAC name is 5-(3-azetidinyl)pyrimidine hydrochloride . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antiviral Activity
Research on pyrimidine derivatives has shown significant potential in antiviral therapies. For instance, the synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides have been explored, demonstrating potent and selective anti-HIV agents like carbovir, highlighting the therapeutic potential of pyrimidine analogues in antiretroviral treatment (R. Vince, M. Hua, 1990).
Anticancer and Antimicrobial Activity
Synthesis of new compounds with pyrimidine moieties has been associated with promising anticancer, antimicrobial, and antitubercular activities. For example, the creation of pyrimidine-azetidinone analogues and their evaluation against various microbial strains and mycobacterium tuberculosis suggest the potential for designing antibacterial and antituberculosis active compounds based on molecular studies (M. Chandrashekaraiah et al., 2014).
Anti-inflammatory and Analgesic Activities
The development of novel pyrazolone derivatives attached to a pyrimidine moiety for potential anti-inflammatory, analgesic, and antipyretic applications indicates the versatility of pyrimidine derivatives in designing new therapeutic agents. These compounds, through the incorporation of pyrimidine and pyrazolone moieties, have shown activities comparable to standard drugs, underscoring the significance of pyrimidine in pharmaceutical development (R. V. Antre et al., 2011).
Mechanism of Action
5-(Azetidin-3-yl)pyrimidine hydrochloride is a potent, selective inhibitor of Bcl-2 family proteins. Bcl-2 family proteins are key regulators of the apoptotic process and are often overexpressed in cancer cells. By inhibiting these proteins, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Safety and Hazards
Properties
IUPAC Name |
5-(azetidin-3-yl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWXYGWYNWFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236791-88-0 | |
Record name | Pyrimidine, 5-(3-azetidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236791-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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